2-(Allyloxy)benzoic acid
Overview
Description
2-(Allyloxy)benzoic acid is an organic compound with the chemical formula C10H10O3. It is a white crystalline solid, insoluble in water at room temperature, but soluble in organic solvents such as ethanol and xylene . This compound is primarily used as a chemical reagent and intermediate in various chemical reactions .
Preparation Methods
2-(Allyloxy)benzoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2-allyloxybenzaldehyde with an oxidizing agent . The reaction conditions typically include the use of solvents like toluene and reagents such as thionyl chloride . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
2-(Allyloxy)benzoic acid undergoes various types of chemical reactions, including:
Reduction: The compound can also participate in reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Scientific Research Applications
2-(Allyloxy)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Allyloxy)benzoic acid involves its interaction with various molecular targets. For instance, it can undergo oxidation reactions at the benzylic position due to the stabilization of free radicals through resonance . This property makes it a useful intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
2-(Allyloxy)benzoic acid can be compared with other similar compounds such as:
2-(Benzyloxy)benzoic acid: This compound has a similar structure but with a benzyl group instead of an allyl group.
2-(Methoxy)benzoic acid: This compound has a methoxy group instead of an allyloxy group.
The uniqueness of this compound lies in its allyloxy group, which provides distinct reactivity and solubility properties compared to its analogs.
Properties
IUPAC Name |
2-prop-2-enoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWMIGFSEWFXEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396572 | |
Record name | 2-(allyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59086-52-1 | |
Record name | 2-(allyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Allyloxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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